2-[(Hexa-1,5-diyn-3-yl)oxy]oxane
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Overview
Description
2-[(Hexa-1,5-diyn-3-yl)oxy]oxane is a chemical compound with the molecular formula C10H10O2. It is characterized by the presence of a hexadiyne moiety linked to an oxane ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexa-1,5-diyn-3-yl)oxy]oxane typically involves the reaction of 1,5-hexadiyne with an oxane derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxane, followed by the addition of 1,5-hexadiyne to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Hexa-1,5-diyn-3-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ether linkage allows for substitution reactions, where the hexadiyne moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
2-[(Hexa-1,5-diyn-3-yl)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Hexa-1,5-diyn-3-yl)oxy]oxane involves its interaction with molecular targets through its reactive functional groups. The hexadiyne moiety can participate in various chemical reactions, while the oxane ring provides stability and structural integrity. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Hexa-2,5-diyn-1-yloxy)oxane: Similar structure with slight variations in the position of the hexadiyne moiety.
2-{[(Hexa-1,5-diyn-3-yl)oxy]methyl}benzonitrile: Contains an additional benzonitrile group, offering different chemical properties.
Uniqueness
Its combination of a hexadiyne moiety and an oxane ring makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
62131-90-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-hexa-1,5-diyn-3-yloxyoxane |
InChI |
InChI=1S/C11H14O2/c1-3-7-10(4-2)13-11-8-5-6-9-12-11/h1-2,10-11H,5-9H2 |
InChI Key |
SQBXYPWMIRVMJT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C#C)OC1CCCCO1 |
Origin of Product |
United States |
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